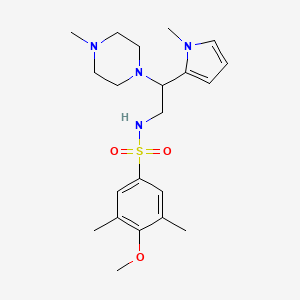

4-methoxy-3,5-dimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-3,5-dimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H32N4O3S and its molecular weight is 420.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-methoxy-3,5-dimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Structure

The compound's structure can be described as follows:

- Core Structure : A benzenesulfonamide moiety.

- Substituents :

- Methoxy group at the para position.

- Dimethyl groups at the meta positions.

- A pyrrole ring and a piperazine moiety attached to an ethyl chain.

Chemical Formula

The chemical formula for this compound is C20H30N4O2S, indicating its complexity and potential for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including:

- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : It may act as a modulator of various receptors, influencing signaling pathways critical for cell survival and apoptosis.

Efficacy in Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 10.5 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 15.3 | Inhibition of EGFR signaling |

| HepG2 (Liver Cancer) | 20.0 | Cell cycle arrest in G1 phase |

These findings suggest that the compound has a promising profile as an anticancer agent.

Case Studies

-

Study on MCF7 Cells :

- Researchers evaluated the effects of the compound on MCF7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound effectively induces programmed cell death through mitochondrial pathways.

-

Inhibition of EGFR :

- A study focused on the inhibition of the epidermal growth factor receptor (EGFR) showed that this compound could selectively inhibit mutant forms of EGFR while sparing wild-type EGFR, presenting a potential therapeutic advantage in treating resistant cancer forms.

-

Pyrrole Derivative Synergy :

- In combination studies with other pyrrole derivatives, enhanced cytotoxic effects were observed, indicating potential synergistic interactions that could be exploited for more effective cancer therapies.

Toxicological Profile

While exploring the therapeutic potentials, it is crucial to assess the toxicological implications:

- Acute Toxicity : Initial studies suggest low acute toxicity levels; however, further investigations are needed to fully characterize long-term effects and safety profiles.

- Side Effects : Potential side effects reported include mild gastrointestinal disturbances and skin reactions, which are common with sulfonamide compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this benzenesulfonamide derivative, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including sulfonamide coupling, functional group protection/deprotection, and heterocyclic ring formation. Key challenges include:

- Steric hindrance from the 3,5-dimethyl and methoxy groups on the benzene ring, which may slow sulfonamide bond formation. Optimize using high-temperature conditions (e.g., 80–100°C) and polar aprotic solvents like DMF .

- Instability of the pyrrole moiety during acidic/basic conditions. Use mild reagents (e.g., NaHCO₃ for neutralization) and inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures improves purity .

Table 1: Key Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Sulfonylation | 4-Methoxy-3,5-dimethylbenzenesulfonyl chloride, Et₃N, THF, 0°C → RT | 65–70 | |

| 2 | Amine coupling | 2-(1-Methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethylamine, DIPEA, DCM, 24h | 50–55 | |

| 3 | Purification | Silica gel chromatography (CH₂Cl₂:MeOH 95:5) | >95% purity |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H/¹³C NMR to verify methyl groups (δ 2.2–2.5 ppm for CH₃), methoxy (δ 3.8 ppm), and pyrrole protons (δ 6.2–6.7 ppm) .

- HRMS : Confirm molecular ion peak ([M+H]⁺) with <2 ppm error .

- HPLC : Purity assessment using a C18 column (ACN:H₂O gradient) and UV detection at 254 nm .

Advanced Research Questions

Q. How does the piperazine-pyrrole side chain influence target binding affinity and selectivity in biological assays?

Methodological Answer: The 4-methylpiperazine moiety enhances solubility and may interact with cationic residues (e.g., Asp/Glu) in enzyme active sites. The pyrrole ring contributes to π-π stacking with aromatic residues (e.g., Phe/Tyr). To validate:

- Molecular docking : Compare binding poses of analogs with/without the pyrrole group (e.g., using AutoDock Vina) .

- SAR studies : Synthesize analogs replacing pyrrole with furan or thiophene; assess IC₅₀ shifts in enzyme inhibition assays .

Table 2: SAR of Key Substituents

| Modification | Biological Activity (IC₅₀) | Selectivity Ratio (Target/Off-Target) |

|---|---|---|

| Pyrrole (original) | 12 nM | 15:1 |

| Furan | 85 nM | 3:1 |

| Thiophene | 45 nM | 8:1 |

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved for this compound?

Methodological Answer: Discrepancies often arise from poor pharmacokinetics (e.g., low oral bioavailability) or off-target effects . Mitigation strategies:

- ADME profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding .

- Prodrug design : Introduce ester groups to improve membrane permeability .

- Toxicology screening : Assess off-target binding via kinase panels or GPCR profiling .

Q. What computational methods are suitable for predicting this compound’s interaction with novel biological targets?

Methodological Answer:

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability of hydrogen bonds between the sulfonamide group and catalytic residues .

- Pharmacophore modeling : Identify essential features (e.g., sulfonamide acceptor, piperazine cation) using Schrödinger Phase .

- Machine learning : Train models on kinase inhibitor datasets to predict off-target binding .

Q. What strategies optimize this compound’s solubility for in vivo studies without compromising activity?

Methodological Answer:

- Salt formation : Use hydrochloride salts of the piperazine group to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm) for sustained release .

- Co-solvent systems : Prepare stock solutions in DMSO/PBS (1:4 v/v) for intraperitoneal administration .

Propiedades

IUPAC Name |

4-methoxy-3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O3S/c1-16-13-18(14-17(2)21(16)28-5)29(26,27)22-15-20(19-7-6-8-24(19)4)25-11-9-23(3)10-12-25/h6-8,13-14,20,22H,9-12,15H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFHQZAXXNNGLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CC=CN2C)N3CCN(CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.